3-(n-Pentyloxy)benzoic acid

概要

説明

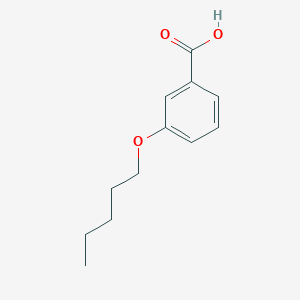

3-(n-Pentyloxy)benzoic acid, also known as 3-(pentyloxy)benzoic acid, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid where a pentyloxy group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

作用機序

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors within the body, influencing their function .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, potentially acting as an inhibitor or activator .

Biochemical Pathways

For instance, benzoic acid is involved in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(n-Pentyloxy)benzoic acid. For instance, pH levels can influence the growth kinetics of yeasts in the presence of benzoate, a related compound . Additionally, the presence of other compounds in the environment can potentially influence the action of this compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

化学反応の分析

Types of Reactions: 3-(n-Pentyloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

Reduction: Formation of 3-(n-pentyloxy)benzyl alcohol.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of this compound.

科学的研究の応用

3-(n-Pentyloxy)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

類似化合物との比較

- 3-(n-Butyloxy)benzoic acid

- 3-(n-Hexyloxy)benzoic acid

- 3-(n-Octyloxy)benzoic acid

Comparison: 3-(n-Pentyloxy)benzoic acid is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity. The pentyloxy group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.

生物活性

3-(n-Pentyloxy)benzoic acid, an organic compound with the molecular formula , is a derivative of benzoic acid characterized by a pentyloxy group attached to the benzene ring. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors in the body. Similar to other benzoic acid derivatives, it is hypothesized to function as an inhibitor or activator of specific biochemical pathways.

Target Interactions

- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and stability.

- Receptor Binding : It is likely that this compound binds to specific receptors, modifying cellular signaling pathways.

Biochemical Pathways

This compound could impact pathways such as the shikimate pathway , which is crucial for the biosynthesis of phenolic acids. Its effects on these pathways may lead to various physiological responses.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism primarily in the liver, followed by excretion through the kidneys. The stability and solubility of the compound are influenced by environmental factors such as pH and temperature.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Study 1: Antiviral Efficacy

A study investigated the antiviral effects of benzoic acid derivatives against RNA viruses. The results indicated that certain derivatives could significantly reduce viral load in vitro, suggesting that this compound might exhibit similar antiviral properties through analogous mechanisms .

Case Study 2: Anti-inflammatory Response

In a model using lipopolysaccharide (LPS)-induced inflammation in rats, compounds structurally related to this compound were shown to significantly reduce inflammatory markers such as TNF-α and IL-1β. This suggests that further research into this compound could reveal its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H16O3 | Antiviral, Anti-inflammatory |

| 3-(n-Butyloxy)benzoic acid | C11H14O3 | Antimicrobial |

| 3-(n-Hexyloxy)benzoic acid | C13H18O3 | Anti-inflammatory |

The comparison highlights how variations in alkyl chain length affect the biological activities of benzoic acid derivatives. The pentyloxy group provides a balance between hydrophobicity and sterics, potentially enhancing its interaction with biological targets.

特性

IUPAC Name |

3-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZYUWQXSZTNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。